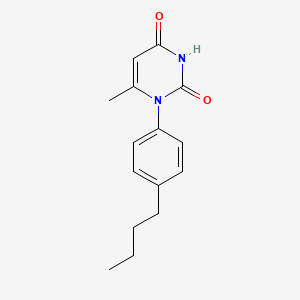
1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione, also known as BM212, is a pyrimidinedione derivative that has been extensively studied for its potential application in the field of medicine. BM212 has shown promising results in various scientific research studies, making it a subject of interest for researchers.
Mecanismo De Acción
The mechanism of action of 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione is not fully understood. However, it has been suggested that 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione may exert its effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and viral strains. 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has also been shown to induce apoptosis in cancer cells. Additionally, 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has several advantages for use in lab experiments. It is easy to synthesize and has shown promising results in various scientific research studies. However, one of the limitations of 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione. One possible direction is to study the potential use of 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to study the potential use of 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione in the treatment of viral infections, such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione and its potential side effects.
Métodos De Síntesis
1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-butylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrochloric acid to obtain 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione in high yield.
Aplicaciones Científicas De Investigación
1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has been studied for its potential application in various scientific research studies. It has been shown to have antimicrobial, antiviral, and anticancer properties. 1-(4-butylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(4-butylphenyl)-6-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-4-5-12-6-8-13(9-7-12)17-11(2)10-14(18)16-15(17)19/h6-10H,3-5H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRDBOJGNADJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=CC(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B5162084.png)
![1-[(1-{[6-(methylamino)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5162090.png)
![N-[4-(cyanomethyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5162091.png)
![1-cyclohexyl-2-(2,4-dichlorobenzyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5162109.png)

![3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5162113.png)
![1,3,5-trichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B5162120.png)



![1-isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5162150.png)
![N-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5162155.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5162159.png)
![5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5162171.png)